5-nitro-4aH-3,1-benzoxazine-2,4-dione
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Overview
Description
5-Nitro-4aH-3,1-benzoxazine-2,4-dione is a heterocyclic compound with the molecular formula C8H4N2O5 It is known for its unique structure, which includes a benzoxazine ring fused with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-4aH-3,1-benzoxazine-2,4-dione typically involves the nitration of isatoic anhydride. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to ensure the selective nitration at the desired position on the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-amino-4aH-3,1-benzoxazine-2,4-dione.
Substitution: Formation of substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-4aH-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-nitro-4aH-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2H-1,3-benzoxazine-2,4(3H)-dione: Lacks the nitro group, resulting in different chemical reactivity and applications.
5-nitroisatoic anhydride: Similar structure but different functional groups, leading to distinct chemical properties and uses.
Uniqueness
5-Nitro-4aH-3,1-benzoxazine-2,4-dione is unique due to the presence of both the benzoxazine ring and the nitro group. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C8H4N2O5 |
---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
5-nitro-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4N2O5/c11-7-6-4(9-8(12)15-7)2-1-3-5(6)10(13)14/h1-3,6H |
InChI Key |
NWPBZKWPEKATAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)OC(=O)C2C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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